molecular formula C18H25N3O B4324103 N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4324103
M. Wt: 299.4 g/mol
InChI Key: KMNUDKOAKXQNCK-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of an adamantyl group, a cyclopropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of 1-adamantylamine with cyclopropylcarbonyl chloride to form the corresponding amide. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives .

Scientific Research Applications

N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole carboxamides such as:

Uniqueness

N-(ADAMANTAN-1-YL)-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the adamantyl and cyclopropyl groups, which confer distinct physicochemical properties.

Properties

IUPAC Name

N-(1-adamantyl)-5-cyclopropyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-21-16(7-15(20-21)14-2-3-14)17(22)19-18-8-11-4-12(9-18)6-13(5-11)10-18/h7,11-14H,2-6,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNUDKOAKXQNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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